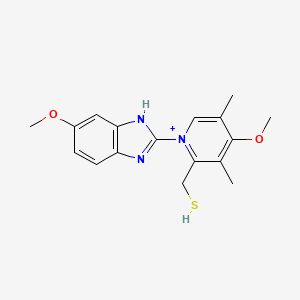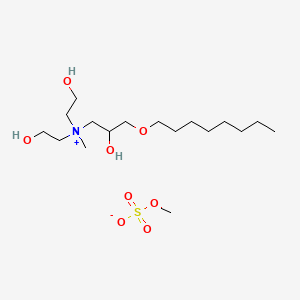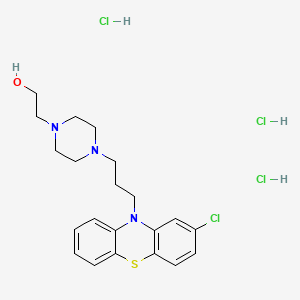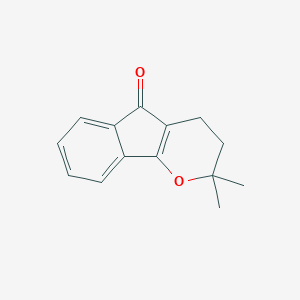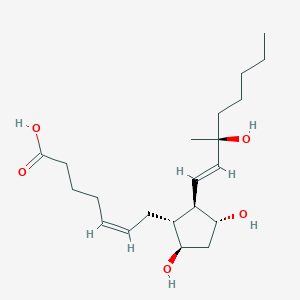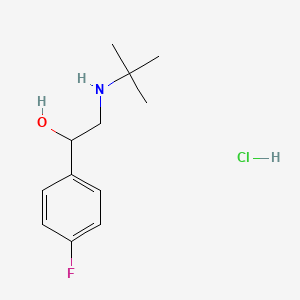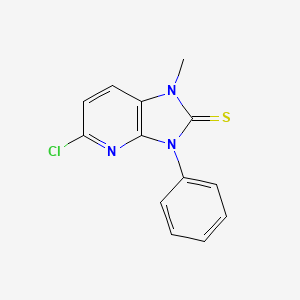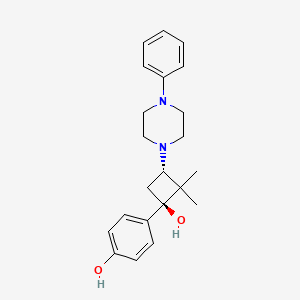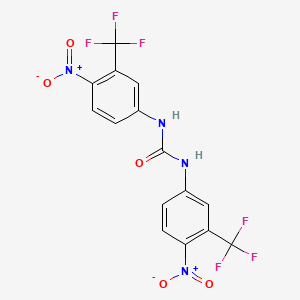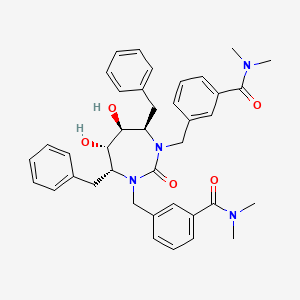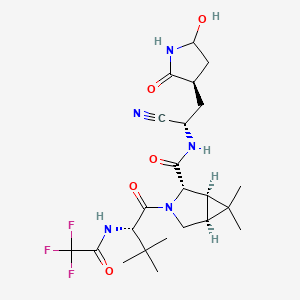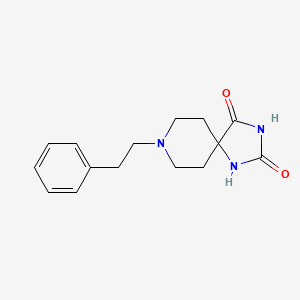
1,3,8-Triazaspiro(4.5)decane-2,4-dione, 8-(2-phenylethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,8-Triazaspiro(4.5)decane-2,4-dione, 8-(2-phenylethyl)- is a compound that has garnered interest in the field of medicinal chemistry due to its potential as a selective agonist for delta opioid receptors. This compound is part of a novel chemotype that has shown promise in preclinical studies for its analgesic properties without the adverse effects commonly associated with other delta opioid receptor agonists .
Méthodes De Préparation
The synthesis of 1,3,8-Triazaspiro(4.5)decane-2,4-dione, 8-(2-phenylethyl)- typically involves the reaction of basic heterocyclic ketones with appropriate reagents to form spirohydantoins . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine. Industrial production methods may involve scaling up these reactions in controlled environments to ensure purity and yield .
Analyse Des Réactions Chimiques
1,3,8-Triazaspiro(4.5)decane-2,4-dione, 8-(2-phenylethyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can yield reduced forms of the compound.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, resulting in the formation of substituted derivatives.
Applications De Recherche Scientifique
This compound has several scientific research applications:
Chemistry: It is used as a reagent in the synthesis of other complex molecules.
Biology: Studies have shown its potential in modulating biological pathways through delta opioid receptors.
Medicine: Preclinical studies indicate its use as an analgesic with fewer side effects compared to traditional opioids.
Industry: It is utilized in the development of new pharmaceuticals and as a research tool in drug discovery
Mécanisme D'action
1,3,8-Triazaspiro(4.5)decane-2,4-dione, 8-(2-phenylethyl)- exerts its effects primarily through the activation of delta opioid receptors. This activation leads to the modulation of pain pathways and provides analgesic effects. The compound’s selectivity for delta opioid receptors over other opioid receptors reduces the risk of adverse effects such as addiction and respiratory depression .
Comparaison Avec Des Composés Similaires
Similar compounds include:
SNC80: A well-known delta opioid receptor agonist but with higher β-arrestin recruitment, leading to adverse effects.
BW373U86: Another delta opioid receptor agonist with similar efficacy but different side effect profiles.
1,3,8-Triazaspiro(4.5)decane-2,4-dione, 8-(2-phenylethyl)- stands out due to its unique chemotype, which offers a balance between efficacy and safety, making it a promising candidate for further drug development .
Propriétés
Numéro CAS |
114991-12-7 |
|---|---|
Formule moléculaire |
C15H19N3O2 |
Poids moléculaire |
273.33 g/mol |
Nom IUPAC |
8-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione |
InChI |
InChI=1S/C15H19N3O2/c19-13-15(17-14(20)16-13)7-10-18(11-8-15)9-6-12-4-2-1-3-5-12/h1-5H,6-11H2,(H2,16,17,19,20) |
Clé InChI |
FOXJEXULBUEGCA-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC12C(=O)NC(=O)N2)CCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


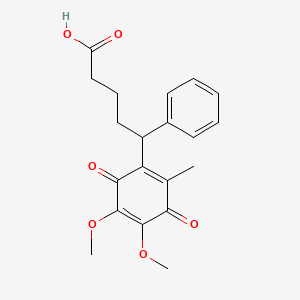

![(2S)-1-(4-amino-2,3,5-trimethylphenoxy)-3-[4-[4-[(4-fluorophenyl)methyl]phenyl]piperazin-1-yl]propan-2-ol](/img/structure/B12779067.png)
